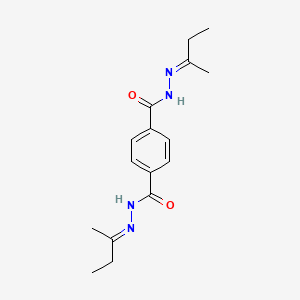
1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Material: Piperidine derivative
Reagents: Ethyl bromide, potassium carbonate
Reaction: Alkylation of the piperidine derivative with ethyl bromide in the presence of potassium carbonate under reflux conditions.
Oxidation to Carboxylic Acid:
Starting Material: Ethyl-substituted piperidine
Reagents: Potassium permanganate, water
Conditions: Room temperature
Reaction: Oxidation of the ethyl-substituted piperidine with potassium permanganate in water to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethyl and methoxyphenyl groups. The carboxylic acid group is usually introduced through oxidation reactions.
-
Formation of the Piperidine Ring:
Starting Material: 3-Methoxybenzaldehyde
Reagents: Ammonium acetate, acetic acid
Conditions: Reflux
Reaction: The condensation of 3-methoxybenzaldehyde with ammonium acetate in acetic acid under reflux conditions forms the piperidine ring.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Conditions: Aqueous or organic solvents, room temperature to reflux
Products: Oxidized derivatives, such as carboxylic acids or ketones.
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Organic solvents, low to moderate temperatures
Products: Reduced derivatives, such as alcohols or amines.
-
Substitution:
Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Conditions: Organic solvents, room temperature to reflux
Products: Substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in water at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Bromine in chloroform at room temperature.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid has several applications in scientific research:
-
Medicinal Chemistry:
Drug Development: Used as a scaffold for designing new pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents.
Biological Studies: Investigated for its potential effects on various biological targets, including enzymes and receptors.
-
Organic Synthesis:
Building Block: Serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Used in catalytic reactions to facilitate the formation of specific chemical bonds.
-
Material Science:
Polymer Synthesis: Utilized in the preparation of polymers with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- 1-Ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
- 1-Ethyl-2-(3-methoxyphenyl)-5-oxopiperidine-3-carboxylic acid
- 1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-4-carboxylic acid
Comparison: 1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties or chemical reactivity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-16-13(17)8-7-12(15(18)19)14(16)10-5-4-6-11(9-10)20-2/h4-6,9,12,14H,3,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVKVBZBVUJZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2942014.png)
![N-(4-ethoxyphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2942015.png)
![5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone](/img/structure/B2942016.png)



![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid](/img/structure/B2942022.png)

![tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate](/img/structure/B2942027.png)


![5-(1,2,3-thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2942034.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2942035.png)
